3-epi-25-Hydroxy Vitamin D2 3-epi-25-Hydroxy Vitamin D2 3-epi-25-Hydroxyvitamin D2 (C-3 epimer) is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2 which differs only at the C-3 position.
3-epi-25-Hydroxyvitamin D2 (3-epi-25OHD2) is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2 which differs only at the C-3 position.
9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.
Brand Name: Vulcanchem
CAS No.: 908126-48-7
VCID: VC21119831
InChI: InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1
SMILES: CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C28H44O2
Molecular Weight: 412.6 g/mol

3-epi-25-Hydroxy Vitamin D2

CAS No.: 908126-48-7

Cat. No.: VC21119831

Molecular Formula: C28H44O2

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

3-epi-25-Hydroxy Vitamin D2 - 908126-48-7

Specification

Description 3-epi-25-Hydroxyvitamin D2 (C-3 epimer) is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2 which differs only at the C-3 position.
3-epi-25-Hydroxyvitamin D2 (3-epi-25OHD2) is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2 which differs only at the C-3 position.
9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.
CAS No. 908126-48-7
Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
IUPAC Name (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1
Standard InChI Key KJKIIUAXZGLUND-FOZBYKFWSA-N
Isomeric SMILES C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C
SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Canonical SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

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